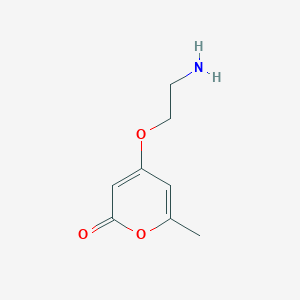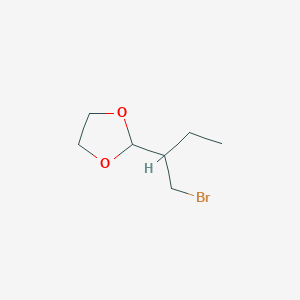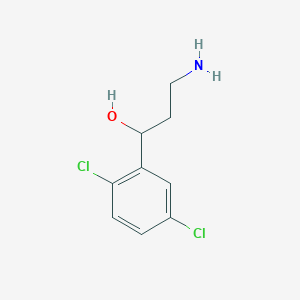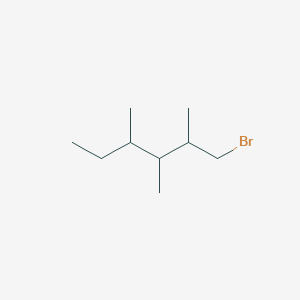
1-Bromo-2,3,4-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,4-trimethylhexane is an organic compound belonging to the class of alkyl halides It is characterized by a bromine atom attached to a hexane chain that is substituted with three methyl groups at the 2nd, 3rd, and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trimethylhexane can be synthesized through the bromination of 2,3,4-trimethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, and amines.
Elimination Reactions: The major products are alkenes, such as 2,3,4-trimethylhex-2-ene.
Scientific Research Applications
1-Bromo-2,3,4-trimethylhexane has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The bromine atom, being a good leaving group, facilitates these processes. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
- 1-Bromo-2,2,4-trimethylhexane
- 1-Bromo-2,3,3-trimethylhexane
- 1-Bromo-2,4,4-trimethylhexane
Comparison: 1-Bromo-2,3,4-trimethylhexane is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-2,3,4-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-7(2)9(4)8(3)6-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
KUPXBPMYTBVUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[2.2.1]heptane-1-carboximidamide](/img/structure/B13215542.png)
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)

![2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13215555.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
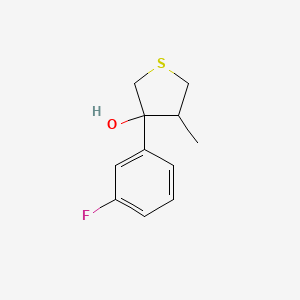
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
